(5E)-5-hydroxyimino-2,3,4,4a,6,7,8,8a-octahydronaphthalen-1-one
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Overview
Description
(5E)-5-hydroxyimino-2,3,4,4a,6,7,8,8a-octahydronaphthalen-1-one is a chemical compound with a unique structure that includes a hydroxyimino group and an octahydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-hydroxyimino-2,3,4,4a,6,7,8,8a-octahydronaphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone derivatives.
Formation of the Octahydronaphthalenone Core: The core structure is formed through a series of cyclization reactions, often involving catalytic hydrogenation.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via oximation reactions, where hydroxylamine derivatives react with the ketone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-hydroxyimino-2,3,4,4a,6,7,8,8a-octahydronaphthalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Scientific Research Applications
(5E)-5-hydroxyimino-2,3,4,4a,6,7,8,8a-octahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-hydroxyimino-2,3,4,4a,6,7,8,8a-octahydronaphthalen-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites, modulating the activity of target proteins. Pathways involved may include signal transduction and metabolic processes, depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-hydroxyimino-2,3,4,4a,6,7,8,8a-octahydronaphthalen-1-one: shares similarities with other hydroxyimino compounds and octahydronaphthalenone derivatives.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
(5E)-5-hydroxyimino-2,3,4,4a,6,7,8,8a-octahydronaphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11-13/h7-8,13H,1-6H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJJVEPCYOWURA-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCC2=O)C(=NO)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(CCCC2=O)/C(=N/O)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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